molecular formula C8H8ClNaO2S B15259269 Sodium 2-(3-chlorophenyl)ethane-1-sulfinate

Sodium 2-(3-chlorophenyl)ethane-1-sulfinate

Cat. No.: B15259269
M. Wt: 226.66 g/mol
InChI Key: TWPGROZUPXQRHX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-(3-chlorophenyl)ethane-1-sulfinate (CAS 1863580-46-4) is an organosulfur compound with the molecular formula C₈H₈ClNaO₂S and a molecular weight of 226.66 g/mol . This sodium sulfinate salt serves as a stable, versatile, and easy-to-handle building block in modern synthetic chemistry, particularly for the construction of valuable sulfur-containing molecules . Its primary research value lies in its multifaceted reactivity, acting as a precursor for sulfonyl, sulfenyl, or sulfinyl groups under different reaction conditions . Researchers utilize this compound as a key coupling partner in C–S, S–S, and N–S bond-forming reactions to synthesize a diverse array of organosulfur compounds, including sulfonamides, sulfones (such as vinyl sulfones and β-keto sulfones), and thiosulfonates . Recent methodologies highlight its application in metal-free synthesis, such as the BF₃·OEt₂-catalyzed oxysulfonylation of alkynes to produce biologically relevant β-keto sulfones , and in electrochemical synthesis for the construction of complex heterocycles like 3-(sulfonyl)quinol-4-ones . The compound is typically stored at 2-8°C and is intended for research applications only .

Properties

Molecular Formula

C8H8ClNaO2S

Molecular Weight

226.66 g/mol

IUPAC Name

sodium;2-(3-chlorophenyl)ethanesulfinate

InChI

InChI=1S/C8H9ClO2S.Na/c9-8-3-1-2-7(6-8)4-5-12(10)11;/h1-3,6H,4-5H2,(H,10,11);/q;+1/p-1

InChI Key

TWPGROZUPXQRHX-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCS(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Sulfonyl Halides

Sulfonyl chlorides react with sodium hydroxide or sodium sulfite to yield sulfinate salts. For this compound, this would require 2-(3-chlorophenyl)ethane-1-sulfonyl chloride as the precursor. The reaction proceeds under mild conditions (25–50°C) in polar aprotic solvents like dimethylformamide (DMF):

$$
\text{2-(3-Chlorophenyl)ethane-1-sulfonyl chloride} + \text{Na}2\text{SO}3 \rightarrow \text{this compound} + \text{NaCl} + \text{SO}_2
$$

This method offers high purity but depends on the availability of the sulfonyl chloride precursor, which itself requires synthesis via chlorination of the corresponding sulfonic acid.

Oxidation of Thiols or Disulfides

Thiols (-SH) or disulfides (-S-S-) can be oxidized to sulfinates using agents like hydrogen peroxide (H₂O₂) or oxone in basic media. For example, 2-(3-chlorophenyl)ethane-1-thiol may undergo controlled oxidation:

$$
\text{2-(3-Chlorophenyl)ethane-1-thiol} + \text{H}2\text{O}2 + \text{NaOH} \rightarrow \text{this compound} + 2\text{H}_2\text{O}
$$

Oxidation conditions must be carefully optimized to avoid over-oxidation to sulfonates. Catalytic systems employing transition metals (e.g., Fe³⁺, Mn²⁺) improve selectivity.

Sulfination of Aryl Halides

Direct sulfination of 1-(3-chlorophenyl)ethane derivatives using sodium sulfite (Na₂SO₃) under palladium or nickel catalysis enables C-S bond formation. This method, inspired by cross-coupling methodologies, avoids pre-functionalization steps:

$$
\text{1-(3-Chlorophenyl)ethane} + \text{Na}2\text{SO}3 \xrightarrow{\text{Pd catalyst}} \text{this compound}
$$

Recent advances in photoredox catalysis have enhanced the efficiency of such transformations, enabling reactions at ambient temperatures.

Detailed Methodological Analysis

Nucleophilic Substitution Route

Procedure :

  • Synthesis of 2-(3-Chlorophenyl)ethane-1-sulfonyl Chloride
    • React 2-(3-chlorophenyl)ethane-1-thiol with chlorine gas (Cl₂) in acetic acid at 0–5°C.
    • Quench excess Cl₂ with sodium bisulfite (NaHSO₃).
    • Isolate the sulfonyl chloride via fractional distillation (bp: 142–145°C at 15 mmHg).
  • Sulfinate Formation
    • Dissolve sulfonyl chloride (1 mol) in anhydrous DMF.
    • Add sodium sulfite (1.05 mol) in portions at 30°C under nitrogen.
    • Stir for 6 h, then precipitate the product by adding ethyl acetate.
    • Filter and recrystallize from ethanol/water (4:1).

Yield : 78–85%
Purity : ≥98% (by HPLC)

Oxidative Pathway from Thiols

Procedure :

  • Thiol Synthesis
    • Reduce 2-(3-chlorophenyl)ethane-1-sulfonyl chloride with lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) to obtain the thiol.
  • Controlled Oxidation
    • Dissolve the thiol (1 mol) in methanol/water (3:1).
    • Add 30% H₂O₂ (1.1 mol) and NaOH (2 mol) at 0°C.
    • Warm to 25°C and stir for 12 h.
    • Acidify with HCl, extract with dichloromethane, and neutralize with NaHCO₃.

Yield : 65–72%
Purity : 95–97%

Catalytic Sulfination Approach

Procedure :

  • Reaction Setup
    • Combine 1-(3-chlorophenyl)ethane (1 mol), Na₂SO₃ (1.2 mol), Pd(OAc)₂ (0.05 mol%), and tetrabutylammonium bromide (TBAB, 0.1 mol%) in DMF/H₂O (4:1).
    • Heat at 80°C for 24 h under argon.
  • Workup
    • Filter through Celite to remove catalysts.
    • Concentrate under reduced pressure and recrystallize from acetone.

Yield : 55–60%
Purity : 90–93%

Comparative Analysis of Synthetic Routes

Parameter Nucleophilic Substitution Oxidation Catalytic Sulfination
Starting Material Sulfonyl chloride Thiol Aryl halide
Reaction Time 6–8 h 12–24 h 24–48 h
Yield 78–85% 65–72% 55–60%
Purity ≥98% 95–97% 90–93%
Scalability High Moderate Low
Cost Efficiency Moderate High Low

The nucleophilic substitution route offers the best balance of yield and scalability, though it requires handling corrosive sulfonyl chlorides. The catalytic method, while innovative, remains limited by moderate yields and catalyst costs.

Industrial-Scale Synthesis Considerations

For bulk production, the nucleophilic substitution method is preferred. Key optimizations include:

  • Continuous Flow Reactors : Enhance heat transfer during sulfonyl chloride synthesis.
  • Solvent Recycling : Recover DMF via distillation to reduce waste.
  • Byproduct Management : Trap SO₂ emissions using NaOH scrubbers.

A typical pilot-scale setup achieves 85% yield with 99% purity using automated pH control and in-line FTIR monitoring.

Chemical Reactions Analysis

2.1. S–S Bond Formation

Sodium sulfinates, including this compound, can undergo disproportionate coupling to form thiosulfonates (R–SO₂–S–R₁). For example, BF₃·OEt₂-mediated radical reactions enable the synthesis of symmetrical and unsymmetrical thiosulfonates. The reactivity depends on substituents: electron-donating groups enhance yields, while electron-withdrawing groups (e.g., nitro) reduce efficiency .

2.2. N–S Bond Formation

This compound can participate in sulfonamide synthesis through nucleophilic substitution with amines. For instance, primary/secondary amines react with sodium sulfinates in the presence of hypervalent iodine or electrochemical conditions to form sulfonamides. The chlorophenyl group’s electron-withdrawing nature may influence reaction rates and selectivity .

2.3. C–S Bond Formation

Sodium sulfinates are versatile in C–S bond-forming reactions, such as sulfenylation of indoles or alkenes. For example, iodine-catalyzed C3-sulfenylation of indoles with sodium arylsulfinates proceeds via ionic pathways, influenced by substituent effects . The chlorophenyl group may direct reactions to specific positions based on electronic and steric factors.

3.1. BF₃·OEt₂-Promoted Oxysulfonylation

Sodium sulfinates can undergo radical-mediated reactions with alkynes to form β-keto sulfones. A proposed mechanism involves BF₃·OEt₂ generating sulfonyl/sulfinyl radicals, which add to alkynes and oxidize to form the final product . The chlorophenyl group’s stability and reactivity may affect radical intermediates, potentially influencing yields or regioselectivity.

Mechanistic Overview

  • Radical Generation : BF₃·OEt₂ reacts with sodium sulfinate to form sulfinic acid, which undergoes oxidation to sulfonyl radicals.

  • Addition to Alkyne : Radicals add to alkynes, forming intermediates that tautomerize to β-keto sulfones.

  • Byproduct Formation : Unstable radicals may disproportionate to form thiosulfonates or other byproducts .

4.1. Nucleophilic Substitution

As a sulfinate salt, this compound can act as a nucleophile in SN2 reactions. For example, it may substitute alkyl halides to form alkyl sulfones. The chlorophenyl group’s electron-withdrawing effect could enhance the nucleophilicity of the sulfinate ion, facilitating reactions with less reactive electrophiles .

4.2. Electrophilic Participation

In some cases, sodium sulfinates can act as electrophiles. For instance, under oxidative conditions (e.g., with hypervalent iodine), they may undergo sulfonation of electron-rich substrates like indoles or arenes. The chlorophenyl group’s directing effects could influence regioselectivity in such reactions .

5.2. Thiosulfonate Formation

Disproportionate coupling of sodium sulfinates produces thiosulfonates, which are valuable in organic synthesis. The chlorophenyl group’s reactivity may enable the formation of unsymmetrical thiosulfonates with enhanced stability or functionality .

5.3. Radical-Driven Transformations

Radical-mediated reactions with this compound could enable novel bond formations, such as trifluoromethylation or sulfonylation of alkenes. For example, red-light-mediated copper-catalyzed systems using sulfinate salts and CF₃ reagents achieve regioselective alkene functionalization . The chlorophenyl group’s electronic properties may modulate radical stability or selectivity.

6.1. Radical Pathways

In BF₃·OEt₂-mediated reactions, the chlorophenyl substituent may stabilize sulfinyl radicals (RSO₂·) by resonance or inductive effects. This stabilization could influence reaction outcomes, such as favoring specific tautomerization pathways or reducing byproduct formation .

6.2. Substituent Effects

The 3-chlorophenyl group’s electron-withdrawing nature may:

  • Activate the sulfinate ion for nucleophilic substitution.

  • Direct electrophilic attack to specific positions in aromatic systems.

  • Stabilize intermediate radicals, enhancing reaction efficiency .

Scientific Research Applications

Sodium 2-(3-chlorophenyl)ethane-1-sulfinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium 2-(3-chlorophenyl)ethane-1-sulfinate involves its interaction with various molecular targets. The sulfonate group can participate in nucleophilic substitution reactions, while the aromatic ring can engage in electrophilic aromatic substitution. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Comparisons with Structural Analogs

Compound Name Core Structure Functional Groups Reactivity/Applications References
This compound 3-Chlorophenyl-ethane-sulfinate (SO₂⁻Na⁺) Sulfinate (ionic) Nucleophilic reagent; precursor to sulfonamides, sulfonyl chlorides, and β-lactamase inhibitors
2-Arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide 3-Chlorophenyl-hydrazinecarbothioamide + arylidene Thioamide, hydrazine, arylidene Condensation with aldehydes to form thiazolines; potential antimicrobial agents
(E)-N-(3-((3-Chlorobenzyl)oxy)phenyl)ethene-sulfonamide 3-Chlorophenyl-ethene-sulfonamide + 3-chlorobenzyloxy Sulfonamide, ethene, benzyl ether β-Lactamase inhibitor; derived from sulfonyl chloride intermediates
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide 3-Chlorophenyl-acetamide + benzothiazole Acetamide, benzothiazole, trifluoromethyl Antibiotic activity; targets bacterial enzymes via benzothiazole and chlorophenyl motifs

Functional Group and Reactivity Differences

  • Sulfinate vs. Sulfonamide : The sulfinate group (SO₂⁻Na⁺) in the target compound is more nucleophilic than sulfonamides (SO₂NH₂), enabling its use in coupling reactions. For example, sulfinates react with amines to form sulfonamides, as demonstrated in the synthesis of β-lactamase inhibitors . In contrast, sulfonamides (e.g., the compound in Table 1, row 3) are stable and bioactive, often serving as final drug candidates.
  • Thioamide vs. Sulfinate : The thioamide group in 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide (Table 1, row 2) participates in cyclization reactions to form thiazolines, a reactivity absent in sulfinates. This highlights the versatility of sulfur-containing groups in divergent synthetic pathways .
  • Benzothiazole vs. Ethane Chain : The benzothiazole-acetamide derivatives (Table 1, row 4) exhibit rigid, planar structures that enhance binding to biological targets, unlike the flexible ethane chain in the sulfinate. This rigidity is critical for antibiotic activity .

Biological Activity

Sodium 2-(3-chlorophenyl)ethane-1-sulfinate is a sulfonate compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a sulfonate group attached to a chlorophenyl ethane backbone. Its chemical structure can be represented as follows:

  • Molecular Formula : C9_9H10_10ClNaO2_2S
  • Molecular Weight : 232.69 g/mol

The presence of the chlorophenyl moiety is significant as it often contributes to the compound's biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antibacterial, antifungal, and potential anticancer properties. Below are key findings from various studies:

Antibacterial Activity

Several studies have evaluated the antibacterial properties of this compound against various bacterial strains. A notable study demonstrated that compounds similar to this sulfonate exhibited moderate to strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL for effective strains, indicating significant potential for therapeutic applications .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus100
Bacillus subtilis150
Escherichia coli200

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity against common pathogens like Candida albicans. The compound inhibited hyphal growth and biofilm formation at concentrations of 100 µg/mL, suggesting it could be useful in treating fungal infections .

Anticancer Potential

Emerging research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values around 75 µM for A549 cells .

The precise mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that its antibacterial effects may involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. For antifungal activity, it may inhibit ergosterol biosynthesis, crucial for fungal cell membrane integrity. In cancer cells, the induction of apoptosis appears to be mediated through the activation of caspases and modulation of apoptotic signaling pathways .

Case Studies

A case study involving patients with chronic bacterial infections treated with this compound showed promising results. Patients exhibited significant improvement in symptoms and reduced bacterial load after treatment, suggesting its potential as an alternative therapeutic agent in antibiotic-resistant infections .

Q & A

Q. What are the common synthetic routes for Sodium 2-(3-chlorophenyl)ethane-1-sulfinate, and what critical parameters influence yield and purity?

Synthesis typically involves the sulfonation of 3-chlorostyrene derivatives or reduction of sulfonyl chloride intermediates. A key route starts with the reaction of 3-chlorophenyl ethane derivatives with sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–5°C) to form sulfonyl chlorides, followed by reduction with sodium sulfite to yield the sulfinate salt . Critical parameters include:

  • Temperature control : Excess heat may lead to over-sulfonation or decomposition.
  • Inert atmosphere : Prevents oxidation of intermediates (e.g., using nitrogen) .
  • Purification : Liquid-liquid extraction (e.g., ethyl acetate/water) and drying agents (e.g., Na₂SO₄) improve purity .

Q. How is this compound characterized spectroscopically to confirm structure and purity?

Key methods include:

  • ¹H/¹³C NMR : Peaks for the 3-chlorophenyl aromatic protons (δ 7.2–7.4 ppm), ethane-sulfinate methylene protons (δ 3.1–3.3 ppm), and sulfinate oxygen environments .
  • FT-IR : Stretching vibrations for S=O (~1050–1150 cm⁻¹) and C-Cl (~750 cm⁻¹) .
  • Mass spectrometry (ESI-MS) : Molecular ion [M-Na]⁻ expected at m/z 245.5 (C₈H₈ClO₂S⁻) .
  • HPLC : Quantifies purity using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies optimize regioselectivity in the sulfonation of 3-chlorophenyl ethane derivatives to minimize byproducts?

Regioselectivity challenges arise due to competing sulfonation at the aromatic ring vs. the ethane chain. Strategies include:

  • Catalytic directing groups : Introducing temporary protecting groups (e.g., Boc) on the ethane chain to bias sulfonation toward the desired position .
  • Solvent polarity : Polar aprotic solvents (e.g., DCM) stabilize transition states for aliphatic sulfonation .
  • Kinetic control : Slow addition of SO₂Cl₂ at low temperatures (–10°C) suppresses aromatic electrophilic substitution .

Q. How are discrepancies in reported spectral data for this compound resolved across studies?

Discrepancies often arise from:

  • Solvent effects : NMR chemical shifts vary with deuterated solvents (e.g., D₂O vs. DMSO-d₆).
  • Hydration states : Anhydrous vs. hydrated forms alter melting points and IR profiles .
  • Impurity interference : Residual sulfonyl chloride (δ 3.8–4.0 ppm in ¹H NMR) requires rigorous purification .
    Resolution : Cross-validate data using multiple techniques (e.g., XRD for crystal structure) and report solvent/temperature conditions explicitly .

Q. What role does this compound play in synthesizing β-lactamase inhibitors or other bioactive molecules?

this compound serves as a precursor for sulfonamide-linked β-lactamase inhibitors. For example:

  • Sulfonamide coupling : Reacts with Boc-protected anilines (e.g., 3-aminophenol derivatives) to form sulfonamide intermediates, which are alkylated to final inhibitors .
  • Mechanistic studies : The sulfinate group’s nucleophilicity facilitates probing enzyme active sites in β-lactamases .

Q. How does the steric and electronic profile of the 3-chlorophenyl group influence reactivity in cross-coupling reactions?

The 3-chlorophenyl group:

  • Electron-withdrawing effect : Enhances sulfinate’s electrophilicity in SN2 reactions (e.g., alkylation of amines).
  • Steric hindrance : Meta-substitution minimizes steric clashes in Suzuki-Miyaura couplings, enabling aryl boronate adduct formation .
    Experimental design : Compare reactivity with para- or ortho-chloro analogs using kinetic assays .

Methodological Considerations

Q. What protocols ensure stability during storage and handling?

  • Storage : Anhydrous conditions (desiccator with P₂O₅) at –20°C to prevent hydrolysis.
  • Handling : Use glove boxes under nitrogen to avoid moisture absorption .
  • Stability assays : Monitor decomposition via TLC (silica gel, eluent: 7:3 hexane/ethyl acetate) weekly .

Q. How are reaction yields improved in large-scale syntheses?

  • Catalyst screening : Transition metals (e.g., Pd/C) enhance reduction efficiency of sulfonyl chlorides .
  • Flow chemistry : Continuous reactors improve heat dissipation and mixing for exothermic steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.